

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Carbomycin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin, also known as Magnamycin, is a macrolide antibiotic produced by the bacterium Streptomyces halstedii.[1] As a member of the 16-membered macrolide family, it exhibits activity primarily against Gram-positive bacteria.[1] The initial structural elucidation was proposed by R.B. Woodward in 1957, with subsequent revisions in 1965 to define the precise stereochemistry.[2] This guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and mechanism of action of Carbomycin, intended for professionals in the fields of chemical and pharmaceutical research.

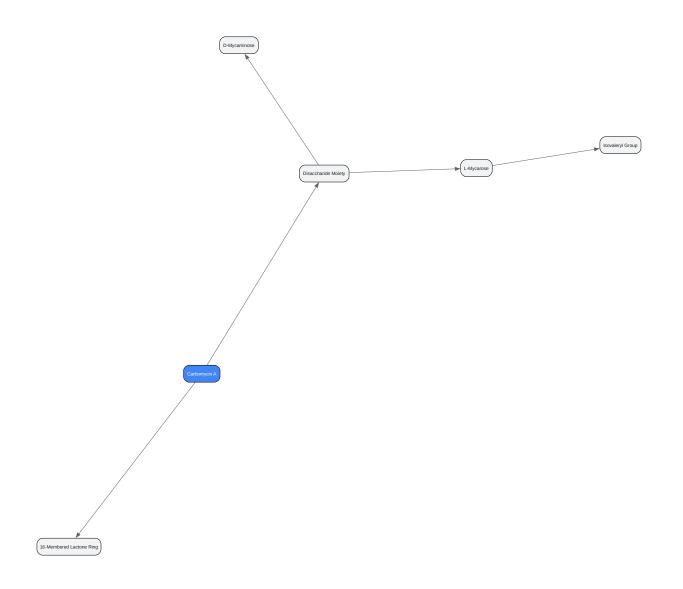
Chemical Structure and Stereochemistry

Carbomycin possesses a complex molecular architecture, characterized by a 16-membered lactone ring, an α,β -unsaturated ketone, and an epoxide. Attached to the aglycone are two deoxysugars: D-mycaminose and L-mycarose. The isovaleryl ester at the 4"-position of the mycarose sugar is a distinctive feature of **Carbomycin** A.

The absolute configuration of **Carbomycin** has been determined through extensive chemical degradation and spectroscopic studies. The IUPAC name for **Carbomycin** A is [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(1S,3R,7R,8S,9S,10R,12R,14E,16S)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-



yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate.[2]





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Figure 1: Structural components of Carbomycin A.

Physicochemical Properties

A summary of the key physicochemical properties of **Carbomycin** A is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C42H67NO16	[2]
Molecular Weight	841.98 g/mol	_
Melting Point	214 °C	
pKb	7.2	_
Specific Optical Rotation [α]D ²⁵	-58.6° (in chloroform)	-
Solubility (mg/mL at ~28°C)		
Water	0.295	_
Methanol	>20	-
Ethanol	>20	_
UV max (in absolute ethanol)	238 nm, 327 nm	_

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of **Carbomycin**. While a complete, publicly available set of assigned ¹H and ¹³C NMR data is not readily available, this section outlines the general expectations for such data based on the known structure and data from related macrolides.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

• ¹H NMR: The proton NMR spectrum of **Carbomycin** is expected to be complex, with numerous overlapping signals in the aliphatic region (0.8-4.5 ppm) corresponding to the



macrolide ring and sugar moieties. Key signals would include the olefinic protons of the α,β -unsaturated system, the anomeric protons of the two sugars, and the N,N-dimethyl group of the mycaminose sugar.

¹³C NMR: The carbon NMR spectrum would show signals for all 42 carbon atoms. Diagnostic
peaks would include those for the two carbonyl groups (lactone and ketone), the olefinic
carbons, the epoxide carbons, and the carbons of the two sugar units.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula. The ESI-MS spectrum in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 842.4533. Fragmentation patterns would involve the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties, as well as fragmentation of the macrolide ring.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of **Carbomycin**, based on standard practices for macrolide antibiotics.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A 5-10 mg sample of purified **Carbomycin** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
- Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: A standard pulse sequence is used. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time and a larger number of scans are required to achieve an adequate signal-to-noise ratio.

Foundational & Exploratory





• 2D NMR Experiments: To aid in the complete assignment of the ¹H and ¹³C spectra, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

2. High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of **Carbomycin** (e.g., 1 μg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
- Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap) is used.
- Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion mode to detect the [M+H]+ ion. The instrument is calibrated to ensure high mass accuracy.
- Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides insights into the structure of the molecule.

3. X-ray Crystallography

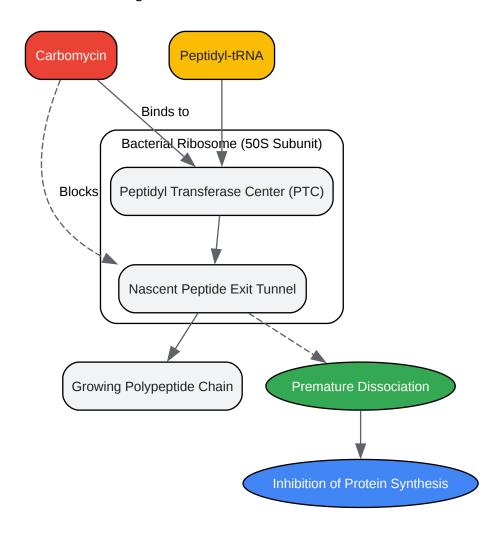
- Crystallization: Single crystals of Carbomycin suitable for X-ray diffraction are grown. This is
 typically achieved by dissolving the compound in a suitable solvent and allowing the solvent
 to slowly evaporate, or by using vapor diffusion techniques with a binary solvent system.
- Data Collection: A single crystal is mounted on a goniometer and placed in a monochromatic
 X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods. The initial structural model is refined against the experimental data to obtain the final, high-resolution crystal structure.



Mechanism of Action: Inhibition of Protein Synthesis

Carbomycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center (PTC). Studies have identified the ribosomal protein L27 as a key component of the **Carbomycin** binding site.

The primary mechanism of action is the stimulation of the dissociation of peptidyl-tRNA from the ribosome during the translocation step. The disaccharide moiety of **Carbomycin** extends into the PTC, sterically hindering the growing polypeptide chain and promoting its premature release. This leads to a depletion of functional ribosomes and ultimately, the cessation of protein synthesis and bacterial growth.



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Figure 2: Mechanism of Carbomycin-induced inhibition of protein synthesis.

Conclusion

Carbomycin remains a molecule of significant interest due to its complex chemical structure and its specific mechanism of action against bacterial protein synthesis. This technical guide provides a foundational understanding of its key chemical and biological properties. Further research, particularly in obtaining and fully assigning its NMR spectra, would provide even greater insight for medicinal chemists and drug development professionals seeking to design novel macrolide antibiotics.

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